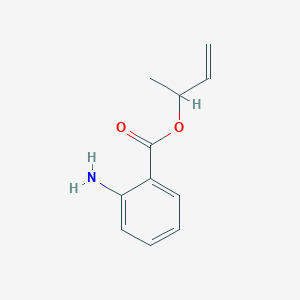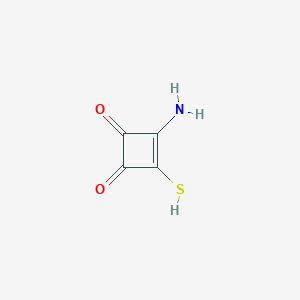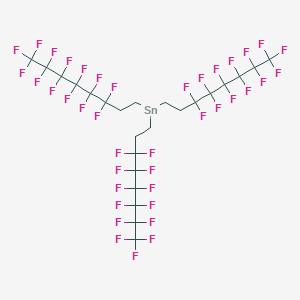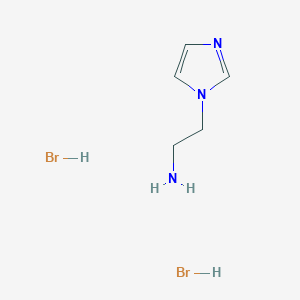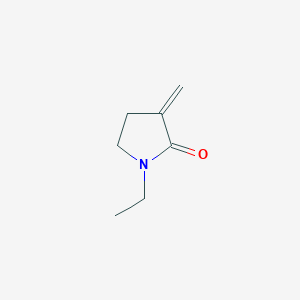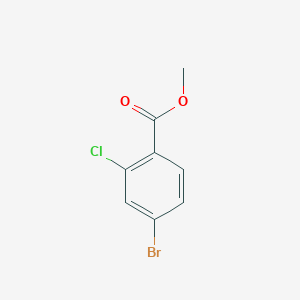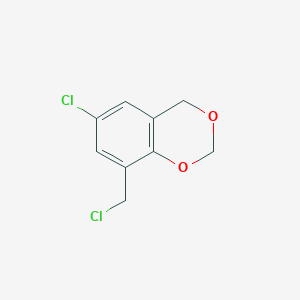
(3-丙烯氧基丙基)甲基双(三甲基硅氧基)硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane" is a silane compound that finds its relevance in polymer chemistry due to its potential in creating hybrid organic-inorganic materials. These materials exhibit unique properties like enhanced thermal stability, mechanical strength, and chemical resistance due to the synergistic effects of organic and inorganic components.
Synthesis Analysis
The synthesis of related silane compounds involves the reaction of silane precursors with organic acrylates. For instance, Lalevée et al. (2007) studied the reactivity of tris(trimethylsilyl)silane (TTMSS)-derived radicals toward alkenes, demonstrating the potential for initiating polymerization of acrylate monomers through radical mechanisms (Lalevée, Allonas, & Fouassier, 2007). Similarly, Bag and Rao (2010) synthesized a silicon-containing UV-curable difunctional monomer by reacting 3-methacryloxy propyl trimethoxysilane (3-MPTS) with acrylic acid, highlighting a possible route for synthesizing compounds like "(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane" (Bag & Rao, 2010).
科学研究应用
辐射层状共聚树状聚合物
通过将(3-丙烯氧基丙基)甲基双(三甲基硅氧基)硅烷及相关化合物修饰聚酰胺胺(PAMAM)树状聚合物的表面,合成了表现出独特表面性质的辐射层状共聚树状聚合物。这些树状聚合物表现出显著的表面活性,可以在水面形成扩展的单分子层,突显了它们在创建防水表面和具有定制界面性能的材料中的潜力(Dvornic et al., 2000)。
含氟硅氧聚合物
将氟烷酰过氧化物与(3-丙烯氧基丙基)甲基双(三甲基硅氧基)硅烷反应,合成了新的含氟硅氧聚合物。这些聚合物作为硅烷偶联剂,赋予了水和油的抗性,表明它们在表面处理和涂料中的应用,为各种基材赋予疏水和疏油性能(Sawada et al., 1992)。
牙科应用
在牙科领域,(3-丙烯氧基丙基)甲基双(三甲基硅氧基)硅烷已被评估为修复牙科银汞合金与树脂复合材料的粘接促进剂。其有效性,尤其是与其他硅烷剂结合,在促进在各种人工老化条件下的粘接方面,表明了它在牙科修复程序中的实用性(Jin et al., 2015)。
聚合物中的气体渗透性
将该化合物纳入共聚物中,研究气体渗透性和填充密度,研究结果表明其在增强聚合物对气体的选择性和渗透性方面的作用。这种性质对气体分离技术和透气材料的应用至关重要(Gu et al., 1991)。
PMMA/二氧化硅纳米复合材料
(3-丙烯氧基丙基)甲基双(三甲基硅氧基)硅烷已被用于合成PMMA/二氧化硅纳米复合材料,表现出比纯PMMA更好的热稳定性和机械性能。这种纳米复合材料在需要具有增强强度和热阻性的材料领域中找到应用(Yang & Nelson, 2004)。
作用机制
Target of Action
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is primarily used as a silane coupling agent , silane adhesion promoter , silane hydrophobing agent , silane dispersing agent , and silane crosslinking agent . These targets play a crucial role in enhancing the performance of various materials, including polymers, coatings, and adhesives.
Mode of Action
The compound interacts with its targets by forming covalent bonds, which can improve the physical and chemical properties of the materials. For instance, as a silane coupling agent, it can form a bridge between inorganic and organic materials, enhancing their compatibility and adhesion .
Pharmacokinetics
It’s important to note that the compound should be handled with care to avoid exposure and potential health risks .
Result of Action
The primary result of the compound’s action is the enhancement of material properties. For example, when used as a silane coupling agent, it can improve the adhesion, durability, and strength of composite materials .
Action Environment
The action of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be influenced by various environmental factors. For instance, its hydrolytic sensitivity indicates that it reacts with aqueous base . Therefore, the pH and moisture levels of the environment can affect its stability and efficacy. Additionally, it should be stored at temperatures below 5°C to maintain its stability .
安全和危害
“(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane” may cause irritation to the respiratory tract, skin, and eyes . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of ingestion, rinse mouth with water and do not induce vomiting .
属性
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFQCQOGRMUSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581562 |
Source


|
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177617-17-3 |
Source


|
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

